molecular formula C24H26N2O3S B2398430 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide CAS No. 1234936-42-5

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide

Cat. No. B2398430
CAS RN: 1234936-42-5
M. Wt: 422.54
InChI Key: NUJYYLRLUCIOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide, also known as BPP-3, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPP-3 belongs to the class of piperidine-based compounds and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.

Scientific Research Applications

Metabolism and Disposition in Humans

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is closely related to SB-649868, which is an orexin 1 and 2 receptor antagonist studied for insomnia treatment. A study by Renzulli et al. (2011) investigated the disposition of [14C]SB-649868 in humans. It was found that the elimination of drug-related material was almost complete over a 9-day period, occurring principally via feces, while urinary excretion was minimal. This study provided important insights into the metabolism and disposition of this compound in humans, indicating the significance of the benzofuran component in drug excretion and metabolism processes (Renzulli et al., 2011).

Aromatase Inhibition and Cancer Treatment

Hartmann and Batzl (1986) researched the use of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. Their study showed that these compounds had stronger inhibition of human placental aromatase compared to aminoglutethimide, a drug used for hormone-dependent breast cancer treatment. This research highlights the potential of piperidine derivatives in the treatment of hormone-dependent cancers, demonstrating the importance of such compounds in medical research (Hartmann & Batzl, 1986).

Phospholipase A2 Inhibition and Cardiovascular Health

Oinuma et al. (1991) studied the synthesis and evaluation of benzenesulfonamides as membrane-bound phospholipase A2 inhibitors, which included N-(phenylalkyl)piperidine derivatives. These compounds showed potent inhibition of arachidonic acid liberation and significantly reduced myocardial infarction size in rats. This research underscores the potential of piperidine derivatives in cardiovascular health, particularly in the context of heart diseases and myocardial protection (Oinuma et al., 1991).

Sigma Receptor Binding

Maier and Wünsch (2002) synthesized and evaluated spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] for their binding properties to sigma(1) and sigma(2) receptors. Their study revealed that compounds with a cyano group in the spirocycle showed high sigma(1) receptor affinity and selectivity, indicating potential applications in neurological research and drug development (Maier & Wünsch, 2002).

properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-phenylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c27-23(12-15-30-20-7-2-1-3-8-20)25-17-18-10-13-26(14-11-18)24(28)22-16-19-6-4-5-9-21(19)29-22/h1-9,16,18H,10-15,17H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJYYLRLUCIOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide

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